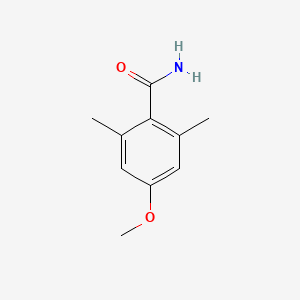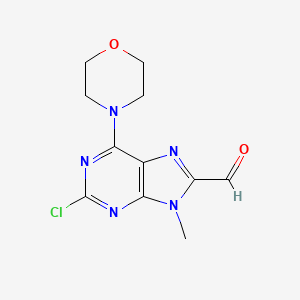
2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde
描述
2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde is a heterocyclic compound that belongs to the purine family It is characterized by the presence of a chloro group at the 2-position, a methyl group at the 9-position, a morpholino group at the 6-position, and an aldehyde group at the 8-position of the purine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-9-methylpurine and morpholine.
Formation of Intermediate: The intermediate compound is formed by reacting 2-chloro-9-methylpurine with morpholine under suitable conditions, such as heating in an organic solvent like dichloroethane.
Aldehyde Introduction: The aldehyde group is introduced at the 8-position through a formylation reaction, often using reagents like trimethyl orthoformate and acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps for scaling up the reaction and ensuring consistent product quality.
化学反应分析
Types of Reactions
2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The aldehyde group at the 8-position can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products
Substitution: Products include various substituted purines depending on the nucleophile used.
Oxidation: The major product is 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid.
Reduction: The major product is 2-Chloro-9-methyl-6-morpholino-9H-purine-8-methanol.
科学研究应用
2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and antiviral drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies to understand the interaction of purine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the morpholino group enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in drug discovery and development .
相似化合物的比较
Similar Compounds
2-Chloro-9-methyl-6-morpholino-9H-purine-8-carboxylic acid: This compound is similar in structure but has a carboxylic acid group instead of an aldehyde group.
2-Chloro-9-methyl-6-morpholino-9H-purine-8-methanol: This compound has a methanol group at the 8-position instead of an aldehyde group.
Uniqueness
2-Chloro-9-methyl-6-morpholino-9H-purine-8-carbaldehyde is unique due to the presence of the aldehyde group, which allows it to participate in a variety of chemical reactions that are not possible with its carboxylic acid or methanol analogs. This versatility makes it a valuable intermediate in organic synthesis and medicinal chemistry .
属性
IUPAC Name |
2-chloro-9-methyl-6-morpholin-4-ylpurine-8-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O2/c1-16-7(6-18)13-8-9(16)14-11(12)15-10(8)17-2-4-19-5-3-17/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTRBEZVZHHHIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=C1N=C(N=C2N3CCOCC3)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{1-[1-(5-Nitro-pyridin-2-yl)-1H-benzoimidazol-2-yl]-piperidin-4-yl}-carbamic acid tert-butyl ester](/img/structure/B3214555.png)
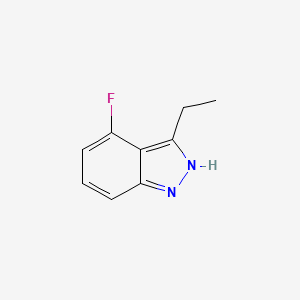
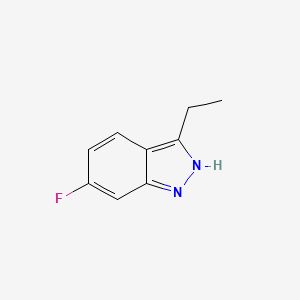
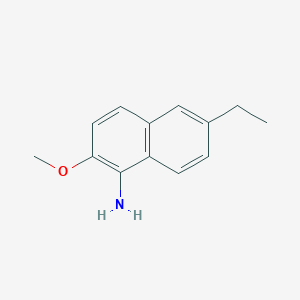
![6-Bromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3214601.png)
![4-Bromo-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B3214602.png)

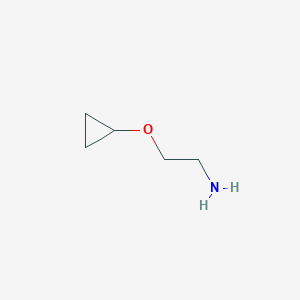
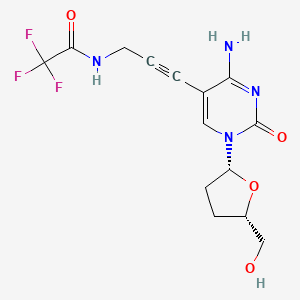
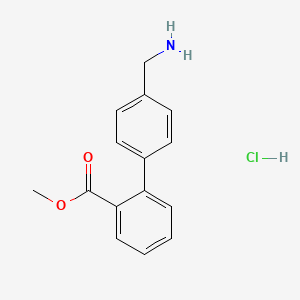
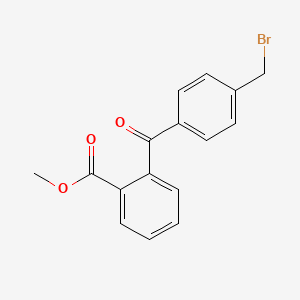
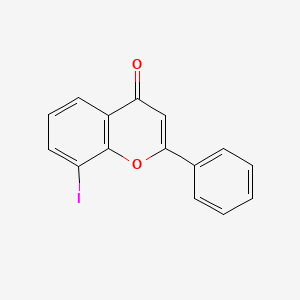
![(3R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}-3-methoxy-5-methylheptanoic acid](/img/structure/B3214638.png)
